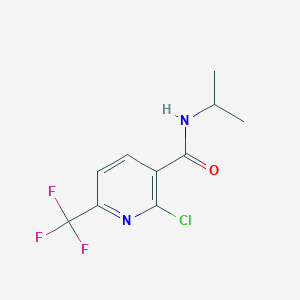

2-Chloro-N-isopropyl-6-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

2-chloro-N-propan-2-yl-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3N2O/c1-5(2)15-9(17)6-3-4-7(10(12,13)14)16-8(6)11/h3-5H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOVDGFZXMRXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reactions, which can be achieved through various approaches, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-isopropyl-6-(trifluoromethyl)nicotinamide may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic substitution under specific conditions:

-

Amine substitution : Reacts with primary/secondary amines (e.g., diisopropylamine) in polar aprotic solvents (DMF, MeCN) using coupling agents like DCC or EDCI to form substituted amides .

-

Hydroxide-mediated hydrolysis : In basic aqueous conditions (e.g., NaOH), the chloro group is replaced by hydroxyl, yielding 2-hydroxy derivatives .

Example Reaction Table

Hydrolysis of the Amide Bond

The isopropyl amide group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (6M) in ethanol at 80°C cleaves the amide bond, producing 2-chloro-6-(trifluoromethyl)nicotinic acid .

-

Basic hydrolysis : NaOH (2M) in aqueous THF generates the corresponding carboxylate salt, which acidification converts to the free acid .

Key Data

-

Hydrolysis in HCl/ethanol (80°C, 14 h) achieves >95% conversion to the carboxylic acid .

-

The carboxylic acid derivative (melting point: 118–120°C) is a precursor for further functionalization .

Cross-Coupling Reactions

The chloro group participates in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura coupling : With arylboronic acids and Pd(PPh₃)₄ in DMF, forming biaryl derivatives .

-

Buchwald-Hartwig amination : With aryl amines and Pd₂(dba)₃/Xantphos, yielding arylamino-substituted products .

Reaction Conditions

| Coupling Type | Catalytic System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF | 100°C | 65% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Toluene | 110°C | 58% |

Functionalization of the Trifluoromethyl Group

The CF₃ group is typically inert but can engage in:

-

Radical reactions : Under UV light with initiators (e.g., AIBN), CF₃ undergoes homolytic cleavage for alkylation .

-

Electrophilic fluorination : Selectively substitutes CF₃ with fluorine using xenon difluoride (XeF₂) .

Notable Findings

-

CF₃ groups enhance lipophilicity (logP = 2.8), influencing drug-likeness in medicinal chemistry applications .

-

Radical pathways require stringent control to avoid side reactions .

Reduction and Oxidation

-

Reduction : LiAlH₄ reduces the amide to the corresponding amine (2-chloro-N-isopropyl-6-(trifluoromethyl)nicotinamine).

-

Oxidation : KMnO₄ in acidic conditions oxidizes the pyridine ring, forming N-oxide derivatives .

Experimental Notes

Scientific Research Applications

Structure

The molecular structure of 2-Chloro-N-isopropyl-6-(trifluoromethyl)nicotinamide can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 290.68 g/mol

Chemical Characteristics

- Chlorine Atom : The presence of the chlorine atom enhances the compound's reactivity, allowing for various substitution reactions.

- Trifluoromethyl Group : This group significantly influences the compound's lipophilicity and biological activity due to its strong electron-withdrawing properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Notable areas include:

- Anticancer Activity : Studies have shown that compounds with trifluoromethyl groups can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability. Research indicates that derivatives of this compound may inhibit specific cancer cell lines, suggesting a potential role in cancer therapy .

- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases.

Agricultural Applications

The herbicidal activity of nicotinamide derivatives, including this compound, has been documented in various studies:

- Herbicidal Efficacy : Research highlights that this compound exhibits significant herbicidal activity against specific weed species. For instance, it has shown effectiveness against Agrostis stolonifera (bentgrass), making it a candidate for developing new herbicides .

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : Its unique functional groups allow for the synthesis of more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. This versatility is crucial in developing new pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The research demonstrated that certain derivatives exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. The structure-activity relationship (SAR) analysis indicated that modifications to the trifluoromethyl group could enhance potency .

Case Study 2: Herbicidal Activity

In research conducted on herbicidal properties, several derivatives of nicotinamide were tested for their efficacy against common agricultural weeds. Results indicated that this compound showed promising results at concentrations as low as 100 μM, suggesting its potential as an effective herbicide .

Table 1: Comparison of Biological Activities

| Compound | Anticancer Activity | Herbicidal Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against Agrostis stolonifera |

| Other Nicotinamide Derivatives | Varies | Varies | Dependent on specific structural modifications |

Table 2: Synthesis Pathways

| Step | Reaction Type | Conditions |

|---|---|---|

| Esterification | N/A | Catalyst required |

| Amidation | Nucleophilic substitution | Controlled temperature |

| Hydrolysis | Acid/Base conditions | Acidic or basic medium |

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-N-isopropyl-6-(trifluoromethyl)nicotinamide with four structurally related compounds, emphasizing substituent effects, physicochemical properties, and inferred biological activity:

Key Observations:

Trifluoromethyl Group Impact: The -CF₃ group in the 6-position enhances electronegativity and steric bulk, improving resistance to oxidative metabolism compared to non-fluorinated analogs .

Substituent Effects on Solubility: Replacing the nitrile group in 2-Chloro-6-(trifluoromethyl)nicotinonitrile with an isopropylamide (as in the target compound) increases molecular weight and lipophilicity (logP ~3.2 vs.

Amide Variations : The N,N-diisopropyl analog (logP ~3.8) demonstrates that bulkier amide groups reduce aqueous solubility, which may limit bioavailability in vivo .

Research Findings and Functional Insights

- Herbicidal Activity: Nicotinamide derivatives with -CF₃ and chloro substituents are frequently employed as acetolactate synthase (ALS) inhibitors. The target compound’s chloro and -CF₃ groups likely synergize to disrupt plant amino acid biosynthesis, analogous to commercial herbicides like trifloxysulfuron .

- Metabolic Stability: Fluorine’s inductive effect in the -CF₃ group reduces cytochrome P450-mediated degradation, extending half-life compared to non-fluorinated analogs .

Biological Activity

2-Chloro-N-isopropyl-6-(trifluoromethyl)nicotinamide is a synthetic derivative of nicotinamide, characterized by its unique structural features, including a chloro group at the 2-position, an isopropyl group at the N-position, and a trifluoromethyl group at the 6-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

- Molecular Formula : C11H12ClF3N2O

- Molecular Weight : 264.68 g/mol

- CAS Number : [B8151375]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, improving binding affinity and metabolic stability. The chloro and isopropyl groups contribute to the compound's conformational flexibility, which may influence its interaction with biological macromolecules.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of trifluoromethyl-nicotinamides have shown promise in inhibiting HIV-1 replication, with some compounds demonstrating selectivity indices greater than 10 in cell-based assays . The mechanism involves dual inhibition of reverse transcriptase functions, which is crucial for viral replication.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes involved in metabolic pathways. For example, studies on related compounds have shown that modifications to the nicotinamide scaffold can lead to enhanced inhibitory activity against RNase H, an enzyme critical for HIV replication .

Case Studies

-

Study on HIV-1 RT Inhibitors :

- Objective : To evaluate the inhibitory effects of nicotinamide derivatives on HIV-1 replication.

- Findings : Compounds with similar structures to this compound exhibited IC50 values ranging from 1.8 µM to 25 µM against HIV-1 replication, indicating strong antiviral activity with minimal cytotoxic effects .

- Enzyme Interaction Studies :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-(trifluoromethyl)nicotinamide | Lacks isopropyl group | Moderate antiviral activity |

| N-Isopropyl-6-(trifluoromethyl)nicotinamide | Lacks chloro group | Reduced binding affinity |

| 2-Chloro-N-cyclobutyl-6-(trifluoromethyl)nicotinamide | Different alkyl substitution | Enhanced enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-isopropyl-6-(trifluoromethyl)nicotinamide, and how can purity be ensured?

- Methodology :

-

Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, derivatives like those in used coupling of 6-chloronicotinamide with substituted benzylamines in toluene, catalyzed by tetra--butylammonium hydroxide (TBAH) under basic conditions (50% NaOH) .

-

Purification : Recrystallization in 2-propanol yields high-purity crystals (>95% purity). Column chromatography (silica gel, ethyl acetate/hexane) is recommended for intermediates .

-

Purity Validation : Elemental analysis (C, H, N), H/C NMR, and IR spectroscopy confirm structural integrity. For example, H NMR (DMSO-) peaks at δ 8.70–7.20 ppm indicate aromatic protons, while IR bands near 1645 cm confirm amide C=O stretches .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) | Characterization Methods |

|---|---|---|---|---|

| Amide Coupling | TBAH, NaOH, toluene | 65–95 | >97 | NMR, IR, Elemental Analysis |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR (DMSO-) resolve substituent positions (e.g., trifluoromethyl at δ 120–125 ppm for F NMR) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 489 [M+H] for derivatives) .

- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., %C 51.96 vs. 51.91 calculated) .

- IR Spectroscopy : Key bands include amide I (1645–1635 cm) and C-F stretches (1100–1200 cm) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

-

Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical properties (e.g., atomization energies with <2.4 kcal/mol error) .

-

Basis Sets : 6-31G(d,p) or def2-TZVP for geometry optimization and frequency calculations.

-

Applications : Predict reaction sites (e.g., electrophilic substitution at the chloro group) or electron distribution in the trifluoromethyl moiety .

- Data Table :

| Property Calculated | Functional | Basis Set | Error Margin | Reference |

|---|---|---|---|---|

| Atomization Energy | B3LYP | 6-31G(d,p) | ±2.4 kcal/mol |

Q. What crystallographic strategies resolve the solid-state structure and intermolecular interactions?

- Methodology :

-

Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å).

-

Structure Refinement : SHELXL for refining atomic positions and thermal parameters .

-

Visualization : Mercury CSD to analyze packing motifs, hydrogen bonds (e.g., N-H⋯O interactions), and π-stacking .

Q. How to design bioactivity assays to evaluate its potential as an enzyme inhibitor?

- Methodology :

-

Target Selection : HIV-1 reverse transcriptase (RT) inhibition assays, as in , using recombinant enzyme and nucleotide substrates.

-

In Vitro Assays : Measure IC via fluorescence-based methods (e.g., 7-EFC hydrolysis inhibition) .

-

In Vivo Models : Administer orally (1 mg/kg in rats) and quantify lymphocyte reduction (e.g., 78% reduction at 24 h) .

- Data Table :

| Assay Type | Target | EC (μM) | Selectivity (Fold) | Reference |

|---|---|---|---|---|

| S1P1 Agonism | S1P1 | 0.035 | >100 vs. S1P2-5 |

Q. How to address discrepancies in reported biological activity data across studies?

- Methodology :

- Source Analysis : Compare synthesis protocols (e.g., purity differences in vs. 14).

- Assay Validation : Standardize conditions (e.g., NADPH concentration in enzyme assays) .

- Computational Cross-Check : Use DFT to verify substituent effects on bioactivity (e.g., electron-withdrawing CF enhancing binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.